1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-phenylpyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-6-5-7-15(12-14)13-19-10-11-20(18(22)17(19)21)16-8-3-2-4-9-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPDNFCWFDSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzylamine with phenylglyoxal in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the tetrahydropyrazine ring, followed by oxidation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the synthesis. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
The compound 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione , also known as THP , is a member of the tetrahydropyrazine family and has garnered interest due to its potential applications in various scientific fields. This article explores its applications, supported by comprehensive data and case studies.
Chemical Properties and Structure
The molecular formula of THP is , with a molecular weight of approximately 296.37 g/mol. The compound features a tetrahydropyrazine ring which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
THP derivatives have been studied for their potential pharmacological properties. Research indicates that compounds with similar structures exhibit activity against various diseases, including:
- Anticancer Activity : Some studies suggest that tetrahydropyrazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer types. For instance, derivatives of THP have shown promise in targeting breast and lung cancer cell lines.
- Neuroprotective Effects : THP compounds have been investigated for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
THP serves as an important intermediate in organic synthesis. Its unique structure allows for the development of complex molecules through various reactions, including:
- Cyclization Reactions : The compound can act as a precursor for synthesizing more complex heterocyclic compounds, which are valuable in drug development.
- Functionalization : The presence of reactive sites on the THP molecule allows for functionalization, enabling the introduction of diverse functional groups that can enhance biological activity.
Material Science
Research into the use of THP in material science has revealed potential applications in:
- Polymer Chemistry : THP derivatives can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities, such as conductivity or biocompatibility.
- Nanotechnology : The compound's structure can be modified to create nanoparticles with tailored properties for drug delivery systems or imaging agents.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of THP derivatives on MCF-7 breast cancer cells. The results demonstrated that certain modifications to the THP structure significantly increased cytotoxicity and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotection
In research published in Neuroscience Letters, THP was evaluated for its neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The study found that THP significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 3: Synthesis of Novel Heterocycles
A synthetic chemistry study showcased the use of THP as a building block for creating novel heterocyclic compounds with potential biological activity. By employing various cyclization methods, researchers were able to produce a library of compounds that were subsequently screened for antibacterial properties.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Disease/Condition | Reference |
|---|---|---|---|
| Anticancer | THP Derivative A | Breast Cancer | Journal of Medicinal Chemistry |
| Neuroprotective | THP Derivative B | Alzheimer's Disease | Neuroscience Letters |
| Antibacterial | THP Derivative C | Various Bacterial Infections | Synthetic Chemistry Journal |
Table 2: Synthetic Routes for THP Derivatives
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of tetrahydropyrazine ring | 85 |
| Functionalization | Introduction of functional groups | 75 |
| Polymerization | Incorporation into polymer matrices | 90 |
Mechanism of Action
The mechanism of action of 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
*Calculated from molecular formula C19H18N2O3.
Substituent Effects on Physicochemical Properties
- Electron-withdrawing vs. Electron-donating Groups : The chlorine atom in BG16373 increases electronegativity and may reduce metabolic stability compared to the target compound’s methyl group, which is electron-donating and less reactive .
- Melting Points : Substituent bulk influences crystallinity. For example, analogs with methoxy groups (e.g., BG16373) exhibit lower melting points (102–124°C) compared to bulkier adamantane derivatives (>200°C) .
Biological Activity
1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 296.37 g/mol. The compound features a tetrahydropyrazine ring which is known to influence its biological properties.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antioxidant Activity : Many tetrahydropyrazine derivatives have been shown to scavenge free radicals and reduce oxidative stress in cellular models.
- Neuroprotective Effects : Some studies suggest that this class of compounds can protect neuronal cells from apoptosis and neuroinflammation.
- Anti-inflammatory Properties : The inhibition of pro-inflammatory cytokines has been observed in related compounds, indicating potential therapeutic applications in inflammatory diseases.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Neuroprotection | Reduces neuronal apoptosis | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies
Several studies have investigated the biological effects of similar compounds within the tetrahydropyrazine class:
- Neuroprotective Study : A study conducted on rat models demonstrated that tetrahydropyrazine derivatives could significantly reduce neuronal cell death induced by oxidative stress. The administration of these compounds resulted in improved motor function and reduced markers of neuroinflammation.
- Inflammatory Response : In vitro studies using microglial cells showed that treatment with tetrahydropyrazine derivatives led to decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect that could be beneficial in treating neurodegenerative diseases.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in determining the biological efficacy of tetrahydropyrazines. The presence of specific substituents on the phenyl rings appears to enhance antioxidant and anti-inflammatory activities.
Summary of Findings
- SAR Studies : Modifications to the phenyl groups can significantly alter the biological activity.
- In Vivo Efficacy : Animal models show promising results for neuroprotection and inflammation reduction.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione, and how can reaction efficiency be optimized?
- Methodology: Multi-step synthesis typically involves coupling aromatic benzyl groups to the tetrahydropyrazine-dione core. Key steps include:
- Grignard reagent addition (e.g., alkylation of amine intermediates under anhydrous THF at 0°C to room temperature) .
- Cyclization using acid catalysts (e.g., HCl in ethanol) to form the tetrahydropyrazine ring.
- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization .
- Optimization: Adjust stoichiometry of reagents (e.g., 1.5 equivalents of Grignard reagent for full conversion) and monitor reaction progress via TLC or HPLC to minimize side products .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques:
- NMR spectroscopy (1H and 13C) to verify substituent positions and ring conformation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry .
Q. What are the primary biological targets or pathways associated with tetrahydropyrazine-dione derivatives?
- Mechanistic Insight: Piperazine and benzyl-substituted analogs often interact with:
- Neurotransmitter receptors (e.g., serotonin or dopamine receptors due to aromatic and nitrogen-rich motifs) .
- Enzyme inhibition (e.g., kinases or hydrolases) via hydrogen bonding with the dione moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs of this compound?
- Case Example: Compare analogs from (e.g., fluorophenyl vs. methoxyphenyl derivatives):
| Compound Feature | Observed Activity | Reference |
|---|---|---|
| Fluorophenyl substituent | Enhanced receptor binding | |
| Methoxyphenyl group | Reduced metabolic stability |
- Resolution: Perform structure-activity relationship (SAR) studies using in vitro assays (e.g., IC50 measurements) paired with computational docking to identify critical binding interactions .
Q. What strategies improve the compound’s stability under physiological conditions?
- Approaches:
- Prodrug design : Mask the dione moiety with ester groups to reduce hydrolysis .
- Co-solvent systems : Use PEG-based formulations to enhance solubility and minimize degradation .
- Validation: Monitor stability via accelerated degradation studies (e.g., pH 7.4 buffer at 37°C) with HPLC quantification .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Protocol:
Molecular docking (AutoDock Vina) to screen against receptor libraries (e.g., GPCRs).
MD simulations (GROMACS) to assess binding stability over 100-ns trajectories.
Free-energy calculations (MM/PBSA) to rank binding affinities .
Experimental Design Challenges
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Challenges:
- Low yields due to incomplete cyclization.
- Isomer formation from uncontrolled stereochemistry.
- Solutions:
- Use flow chemistry for precise temperature control during cyclization .
- Employ chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity .
Q. How should researchers prioritize substituent modifications for enhanced bioactivity?
- Framework:
- Electron-withdrawing groups (e.g., -CF3) improve receptor affinity but may reduce solubility.
- Bulkier substituents (e.g., 4-methylbenzyl) enhance metabolic stability but limit blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
